molecular formula C26H26N2O2 B5217103 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

Cat. No. B5217103
M. Wt: 398.5 g/mol
InChI Key: DGZNGNBKLJHRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. In cancer, IB-MECA has been shown to inhibit angiogenesis, induce cell cycle arrest, and increase the expression of pro-apoptotic proteins. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection.

Advantages and Limitations for Lab Experiments

IB-MECA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the adenosine A3 receptor, which allows for precise and specific targeting of this receptor. Another advantage is its stability and solubility in aqueous solutions, which allows for easy preparation and administration. One limitation is its potential toxicity at high doses, which requires careful dosing and monitoring. Another limitation is its limited availability and high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective adenosine A3 receptor agonists for use in various diseases. Another direction is the investigation of the synergistic effects of IB-MECA with other drugs or therapies in cancer, inflammation, and neurological disorders. Additionally, the potential use of IB-MECA as a diagnostic tool or biomarker in various diseases warrants further investigation. Finally, the development of novel delivery systems for IB-MECA could enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of IB-MECA involves several steps, including the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-5-chlorophenylacetic acid. This is followed by the reaction of 2-methyl-5-chlorophenylacetic acid with 5-isopropyl-2-aminobenzoxazole to produce N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide. Finally, the reaction of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide with 3,4-dimethylbenzoyl chloride in the presence of triethylamine leads to the formation of IB-MECA.

Scientific Research Applications

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, IB-MECA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. In inflammation, IB-MECA has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-15(2)19-10-11-24-23(13-19)28-26(30-24)21-9-7-17(4)22(14-21)27-25(29)20-8-6-16(3)18(5)12-20/h6-15H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNGNBKLJHRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.